1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Comprehensive Safety, Handling, and Synthetic Utility Guide
1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Comprehensive Safety, Handling, and Synthetic Utility Guide
Executive Summary
In modern drug discovery, the pursuit of novel chemical space often relies on conformationally restricted bioisosteres to improve target binding affinity, metabolic stability, and pharmacokinetic profiles. 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 1215295-90-1) is a specialized bicyclic heterocycle that serves as an advanced building block in medicinal chemistry [1]. By fusing a pyrrole ring to a piperazine core and introducing a gem-dimethyl group, this scaffold offers unique steric and electronic properties. It has been leveraged in the development of kinase inhibitors (e.g., PIM kinases), G-protein-coupled receptor (GPCR) ligands, and aldose reductase inhibitors [4, 5].
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) aligned framework for the safe handling, storage, and synthetic application of this highly valuable, yet reactive, secondary amine.
Physicochemical Identity & Structural Data
Understanding the physicochemical properties of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is the first step in predicting its reactivity and safety profile. The gem-dimethyl group at the C1 position provides significant steric shielding to the adjacent secondary amine, altering both its nucleophilicity and its susceptibility to oxidative degradation compared to the unsubstituted parent scaffold.
Table 1: Chemical Identity and Physical Properties
| Property | Value / Description |
| Chemical Name | 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
| CAS Number | 1215295-90-1 [1] |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol [1] |
| SMILES | CC1(C)NCCN2C=CC=C21 [1] |
| InChI Key | RBRFIMQHAPJDAY-UHFFFAOYSA-N |
| Physical Form | Pale-yellow to yellow-brown liquid/oil (typical for free base) [2] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; slightly soluble in water |
Safety Data Sheet (SDS) & Hazard Mitigation
Like many low-molecular-weight nitrogen heterocycles, the free base of this compound is basic and potentially corrosive. Based on analog data from the parent 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold [2] and related substituted derivatives [3], strict adherence to standard operating procedures for hazardous amines is mandatory.
Table 2: Expected GHS Hazard Classifications
| Hazard Class | Hazard Statement | Signal Word |
| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage [2] | Danger |
| Acute Toxicity (Oral/Dermal) | H302 + H312: Harmful if swallowed or in contact with skin [3] | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Causality-Driven PPE and Handling Rationale
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Respiratory Protection: The compound's vapor pressure at room temperature, combined with its basicity, means inhalation can cause severe irritation to the respiratory tract mucosa. Always handle within a certified Class II fume hood.
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Dermal Protection: Amines can cause rapid saponification of skin lipids, leading to deep chemical burns. Standard latex is insufficient; heavy-duty nitrile or neoprene gloves must be worn and inspected for micro-tears.
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Ocular Protection: Splash goggles and a face shield are required. Amines cause rapid corneal damage upon contact.
Emergency First Aid Protocols
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Skin Contact: Do not attempt to neutralize with weak acids on the skin, as the exothermic neutralization reaction can exacerbate tissue damage. Immediately flush with copious amounts of water for at least 15 minutes.
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Eye Contact: Flush immediately with a continuous stream of water for 20 minutes. Remove contact lenses if present. Seek immediate ophthalmological intervention.
Caption: Workflow for hazardous amine spill containment and neutralization.
Storage and Stability Causality
Secondary amines are notoriously sensitive to atmospheric conditions. Proper storage is not merely a safety precaution; it is a critical requirement for maintaining synthetic integrity.
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Oxidative Degradation: Exposure to atmospheric oxygen leads to the formation of N-oxides.
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Carbamate Formation: The free secondary amine readily reacts with atmospheric carbon dioxide (CO₂) to form carbamate salts, which manifest as an insoluble white crust around the container lid and degrade the reagent's molarity.
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Protocol: Store the compound at 2–8°C in a tightly sealed, amber glass vial [2]. Crucially, the headspace must be purged with dry Argon or Nitrogen gas after every use.
Synthetic Utility & Experimental Workflows
In drug discovery, the pyrrolo[1,2-a]pyrazine scaffold is utilized to rigidify linear piperazine chains, locking the molecule into a specific bioactive conformation [5]. However, the gem-dimethyl group at the C1 position introduces profound steric hindrance adjacent to the nucleophilic nitrogen.
When attempting N-arylation (a ubiquitous step in library synthesis), standard SₙAr conditions or basic Buchwald-Hartwig couplings using first-generation ligands (like BINAP) often fail. The steric bulk slows down the reductive elimination step in the catalytic cycle, leading to high rates of unwanted β-hydride elimination. To overcome this, we utilize RuPhos or BrettPhos —biaryl phosphine ligands specifically engineered by the Buchwald group to accommodate bulky secondary amines.
Self-Validating Protocol: Buchwald-Hartwig N-Arylation
This protocol describes the coupling of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with an aryl bromide. It includes built-in validation steps to ensure process integrity.
Reagents:
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1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (1.2 equiv)
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Aryl bromide (1.0 equiv)
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Pd₂(dba)₃ (2 mol%)
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RuPhos (4 mol%)
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Sodium tert-butoxide (NaOtBu) (1.5 equiv)
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Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
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Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, RuPhos, and NaOtBu.
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Causality: NaOtBu is chosen because it is strong enough to deprotonate the sterically hindered amine but does not interfere with the active Pd(0) species.
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Solvent & Amine Addition: Cap the flask with a rubber septum, evacuate, and backfill with Argon (3 cycles). Add anhydrous toluene, followed by the 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine via syringe.
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Degassing: Sparge the reaction mixture with Argon for 15 minutes.
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Causality: Dissolved oxygen will rapidly oxidize the electron-rich RuPhos ligand and the Pd(0) catalyst, killing the reaction.
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Heating & Validation: Heat the mixture to 90°C.
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Self-Validation Step: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the consumption of the aryl bromide and the appearance of the product mass [M+H]⁺.
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Workup: Once complete (typically 12–18 hours), cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium black and insoluble salts.
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Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (typically a Hexanes/EtOAc or DCM/MeOH gradient depending on the aryl group).
Caption: Buchwald-Hartwig amination workflow for sterically hindered secondary amines.
References
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NextSDS. "1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine(SALTDATA: FREE) - Chemical Substance Information." Nextsds.com. Available at: [Link]
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Beilstein Journals. "A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives." Beilstein-journals.org. Available at:[Link]
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ACS Publications. "Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine- 4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone." Acs.org. Available at: [Link]
